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Compound of Interest

Compound Name:

2-(4-(tert-

Butoxycarbonyl)piperazin-1-

yl)propanoic acid

Cat. No.: B1270787 Get Quote

To the Researcher: This document addresses the inquiry for a technical guide on 2-(4-(tert-
butoxycarbonyl)piperazin-1-yl)propanoic acid. Initial analysis revealed a significant

discrepancy in chemical databases. The commonly cited CAS number for this structural class,

242459-97-8, corresponds to the isomeric compound, 3-(4-(tert-butoxycarbonyl)piperazin-1-

yl)propanoic acid.[1][2] Due to a lack of specific experimental data, signaling pathways, and

detailed protocols for the requested '2-' isomer, this guide will focus on the well-documented '3-'

isomer and the broader class of Boc-protected piperazine derivatives to provide relevant and

accurate information for drug development professionals.

Compound Identification and Properties
The compound 3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid is a key

intermediate in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial

protecting group for the piperazine nitrogen, allowing for selective chemical modifications at

other positions of the molecule.

Physicochemical and Computed Data
The following table summarizes the key quantitative data for 3-(4-(tert-

butoxycarbonyl)piperazin-1-yl)propanoic acid (CAS: 242459-97-8).
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Property Value Source

CAS Number 242459-97-8 [1]

Molecular Formula C₁₂H₂₂N₂O₄ [1]

Molecular Weight 258.31 g/mol [1]

IUPAC Name

3-[4-[(2-methylpropan-2-

yl)oxycarbonyl]piperazin-1-

yl]propanoic acid

[1]

Monoisotopic Mass 258.15795719 Da [1]

XLogP3-AA (Predicted) -1.9 [1]

Topological Polar Surface Area 70.1 Å² [1]

Hydrogen Bond Donor Count 1 [1]

Hydrogen Bond Acceptor

Count
5 [1]

Rotatable Bond Count 5 [1]

Role in Medicinal Chemistry and Drug Discovery
Piperazine derivatives are integral to modern pharmacology, forming the core of numerous

FDA-approved drugs.[3] Their unique scaffold allows for the creation of compounds with a wide

range of biological activities. The introduction of a Boc-protected carboxylic acid moiety, as

seen in the title compound, provides a versatile handle for synthetic chemists.

This functional group serves as a cornerstone for:

Peptide Synthesis: Acting as a building block for creating complex peptide-based

therapeutics.

Linker Chemistry: Functioning as a bifunctional linker to connect different molecular

fragments, for instance, in the development of PROteolysis TArgeting Chimeras (PROTACs).
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Scaffold Decoration: Enabling the attachment of various pharmacophores to the piperazine

core to explore structure-activity relationships (SAR).

The general workflow for utilizing such an intermediate in drug discovery often follows a logical

progression from initial synthesis to biological screening.
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Caption: General workflow for the use of Boc-piperazine intermediates in drug discovery.
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Experimental Protocols: Synthesis and
Deprotection
While a specific, peer-reviewed protocol for the synthesis of 3-(4-(tert-

butoxycarbonyl)piperazin-1-yl)propanoic acid was not found, a general and representative

synthetic procedure for Boc-protection of piperazine derivatives can be detailed. This is based

on common laboratory practices for similar structures.

Protocol 1: General Boc-Protection of a Piperazine
Derivative
This protocol outlines the reaction of a piperazine-containing starting material with di-tert-butyl

dicarbonate (Boc₂O), a standard reagent for introducing the Boc protecting group.

Materials:

Piperazine derivative (e.g., 1-(4-hydroxyphenyl)piperazine) (1.0 equiv)

Di-tert-butyl dicarbonate (Boc₂O) (1.05 - 1.2 equiv)

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (optional, as base)

Magnetic stirrer and stir bar

Round-bottom flask

Standard workup and purification equipment (separatory funnel, rotary evaporator, flash

chromatography system)

Procedure:

Dissolve the piperazine derivative in the chosen solvent (e.g., DCM) in a round-bottom flask.

If the starting material is a salt (e.g., hydrochloride), add a base like TEA or DIPEA (2.0-3.0

equiv) and stir for 10-15 minutes.
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Add di-tert-butyl dicarbonate to the solution.

Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer

Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions

are typically complete within 2-24 hours.[4]

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary

evaporator.

Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., ethyl acetate)

and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated sodium

bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and

concentrate.

Purify the crude product by flash column chromatography or recrystallization to yield the pure

Boc-protected piperazine.[5]

Protocol 2: General Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group, typically under acidic

conditions, to liberate the free amine for subsequent reactions.

Materials:

Boc-protected piperazine derivative (1.0 equiv)

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a solvent like 1,4-dioxane or

methanol.

Dichloromethane (DCM) as a co-solvent.

Nitrogen or argon atmosphere.

Procedure:
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Dissolve the Boc-protected compound in DCM in a round-bottom flask under an inert

atmosphere.

Cool the solution to 0 °C using an ice bath.

Slowly add a solution of strong acid (e.g., 4M HCl in dioxane or a solution of 20-50% TFA in

DCM).

Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor for the

consumption of starting material by TLC or LC-MS (typically 1-4 hours).

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

The resulting product is often an HCl or TFA salt. It can be used directly in the next step or

neutralized with a base to obtain the free amine.
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Caption: Logical relationship of Boc-protection and deprotection reactions.

Potential Biological Activity
While no specific biological activity has been documented for 3-(4-(tert-

butoxycarbonyl)piperazin-1-yl)propanoic acid itself, the piperazine scaffold is a well-known

pharmacophore. Derivatives have shown a vast array of activities, including but not limited to:

Antimicrobial and Antifungal Properties: Various substituted piperazine analogs have been

synthesized and screened for activity against bacteria like Staphylococcus aureus and fungi

such as Candida albicans.
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Central Nervous System (CNS) Activity: Piperazine derivatives are frequently investigated as

agents targeting CNS receptors. For example, novel analogs have been developed as high-

affinity selective probes for the dopamine D3 receptor, which is implicated in substance

abuse disorders.[6] Other derivatives have shown potential anxiolytic and antidepressant-like

activities.[6]

The development of new piperazine-containing compounds is an active area of research, with

a focus on creating novel therapeutics for a multitude of diseases. The title compound

represents a valuable starting point for the synthesis of new chemical entities in these research

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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